Cas no 16489-14-8 (2-methylbutane-2-sulfonyl chloride)
2-methylbutane-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Butanesulfonyl chloride, 2-methyl-
- 2-methylbutane-2-sulfonyl chloride
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- Inchi: 1S/C5H11ClO2S/c1-4-5(2,3)9(6,7)8/h4H2,1-3H3
- InChI Key: SAKMQEBULSKIQM-UHFFFAOYSA-N
- SMILES: CC(C)(S(Cl)(=O)=O)CC
2-methylbutane-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-126042-0.05g |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95% | 0.05g |
$315.0 | 2023-05-26 | |
| Enamine | EN300-126042-0.1g |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95% | 0.1g |
$470.0 | 2023-05-26 | |
| Enamine | EN300-126042-0.25g |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95% | 0.25g |
$672.0 | 2023-05-26 | |
| Enamine | EN300-126042-0.5g |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95% | 0.5g |
$1058.0 | 2023-05-26 | |
| Enamine | EN300-126042-1.0g |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95% | 1g |
$1357.0 | 2023-05-26 | |
| Enamine | EN300-126042-2.5g |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95% | 2.5g |
$2660.0 | 2023-05-26 | |
| Enamine | EN300-126042-5.0g |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95% | 5g |
$3935.0 | 2023-05-26 | |
| Enamine | EN300-126042-10.0g |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95% | 10g |
$5837.0 | 2023-05-26 | |
| Enamine | EN300-126042-50mg |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95.0% | 50mg |
$315.0 | 2023-10-02 | |
| Enamine | EN300-126042-100mg |
2-methylbutane-2-sulfonyl chloride |
16489-14-8 | 95.0% | 100mg |
$470.0 | 2023-10-02 |
2-methylbutane-2-sulfonyl chloride Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-methylbutane-2-sulfonyl chloride
2-Methylbutane-2-Sulfonyl Chloride (CAS No. 16489-14-8): A Comprehensive Overview
The compound 2-methylbutane-2-sulfonyl chloride (CAS No. 16489-14-8) is a significant player in the realm of organic chemistry, particularly within the sulfonyl chloride family. This compound is widely recognized for its versatility and utility in various chemical reactions and industrial applications. The molecule consists of a sulfonyl group attached to a methyl-substituted butane chain, making it a valuable intermediate in the synthesis of more complex organic compounds.
Sulfonyl chlorides, such as 2-methylbutane-2-sulfonyl chloride, are highly reactive due to the electrophilic nature of the sulfonyl group. This reactivity makes them ideal for use in nucleophilic substitutions, where they can act as leaving groups or participate in the formation of new bonds with nucleophiles like alcohols or amines. Recent studies have highlighted their role in the synthesis of pharmaceutical intermediates and agrochemicals, underscoring their importance in modern chemical research.
The structure of 2-methylbutane-2-sulfonyl chloride is characterized by a central sulfur atom bonded to two oxygen atoms and one chlorine atom, with the remaining bond connected to a branched alkyl chain. This branching introduces steric effects that influence its reactivity and selectivity in various reactions. Researchers have explored how these steric effects can be leveraged to control the outcomes of chemical reactions, leading to more precise and efficient syntheses.
In terms of applications, sulfonic acid derivatives like 2-methylbutane-2-sulfonyl chloride are extensively used in the production of surfactants, plasticizers, and flame retardants. Their ability to form stable bonds with a wide range of substrates makes them indispensable in polymer chemistry and materials science. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing these compounds, reducing their environmental impact while maintaining their efficacy.
The synthesis of 2-methylbutane-2-sulfonyl chloride typically involves the reaction of sulfur trioxide with an appropriate alcohol or sulfonic acid derivative under controlled conditions. This process has been optimized over the years to enhance yield and purity, ensuring that the resulting product meets the stringent requirements of various industries.
From an environmental standpoint, understanding the fate and transport of sulfonic acid derivatives in natural systems is crucial for assessing their potential impact on ecosystems. Studies have shown that these compounds can undergo biodegradation under certain conditions, although their persistence varies depending on their structure and environmental conditions.
In conclusion, 2-methylbutane-2-sulfonyl chloride (CAS No. 16489-14-8) stands out as a vital component in contemporary organic synthesis and industrial applications. Its unique chemical properties and versatile reactivity continue to drive innovation across multiple disciplines, from pharmaceuticals to materials science. As research progresses, we can expect even more sophisticated applications for this compound, further solidifying its role in the chemical landscape.
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